4-Chloro-6-fluoroquinazoline

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Synthesizing kinase inhibitors often fails due to cross-reactivity at C6 when using 4,6-dihaloquinazolines. 4-Chloro-6-fluoroquinazoline solves this with a unique 4-Cl/6-F pattern-C4 chlorine undergoes clean SNAr amination while C6 fluorine remains inert, enabling sequential chemoselective functionalization. • Enables regioselective C4 amination without C6 side reactions; C6 fluoro modulates electronic properties and metabolic stability of downstream derivatives. • Key intermediate for EGFR/HER2 inhibitor libraries; ideal baseline control for SAR campaigns (IC50 = 168.78 μM against MCF-7). • Procure ≥98% purity, stored at -20°C under inert atmosphere to preserve reactivity for multi-step syntheses.

Molecular Formula C8H4ClFN2
Molecular Weight 182.58 g/mol
CAS No. 16499-61-9
Cat. No. B097039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoroquinazoline
CAS16499-61-9
Synonyms4-CHLORO-6-FLUOROQUINAZOLINE
Molecular FormulaC8H4ClFN2
Molecular Weight182.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=NC=N2)Cl
InChIInChI=1S/C8H4ClFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H
InChIKeyXIKGISGZFBCGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-fluoroquinazoline: Building Block Overview


4-Chloro-6-fluoroquinazoline (CAS 16499-61-9) is a heterocyclic building block in the quinazoline family, characterized by the presence of both chlorine and fluorine substituents at the 4- and 6-positions, respectively [1]. This compound serves as a versatile intermediate for the synthesis of kinase inhibitors, antiviral agents, and other biologically active molecules . The dual halogenation pattern provides distinct chemical reactivity, with the C4 chloro group acting as a leaving group for nucleophilic aromatic substitution (SNAr) and the C6 fluoro group modulating electronic properties and metabolic stability in downstream derivatives [1]. This compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% .

Dual-halogen intermediate for kinase inhibitor and antiviral agent synthesis
C4 chloro as SNAr leaving group; C6 fluoro for electronic and metabolic tuning
Commercially available in high purity grades from multiple vendors

4-Chloro-6-fluoroquinazoline: In-Class Analog Limitations


In-class quinazoline building blocks such as 4-chloroquinazoline, 6-fluoroquinazoline, or 4,6-dichloroquinazoline are not functionally interchangeable with 4-chloro-6-fluoroquinazoline due to their distinct electronic profiles and regioselective reactivity [1]. The specific 4-Cl/6-F substitution pattern creates a unique electronic environment that influences both the rate and regioselectivity of subsequent derivatization steps, particularly in nucleophilic aromatic substitution at C4 [2]. Substituting a different halogen pattern—for instance, using 4,6-dichloroquinazoline—introduces a second reactive site at C6 that may undergo undesired cross-reactivity, whereas the C6 fluoro group in 4-chloro-6-fluoroquinazoline remains largely inert under typical SNAr conditions while contributing beneficial electronic effects to the final molecule [3]. This specificity translates directly into different synthetic yields, product profiles, and ultimately the biological performance of downstream compounds.

Electronic profile mismatch
4,6-Dichloro analog introduces a second reactive site at C6, risking bis-substitution and complex product mixtures.
Regioselectivity shift
4-Chloro or 6-fluoro quinazolines alone lack the synergistic electronic modulation that defines this building block.
Yield and profile divergence
Different halogen substitution patterns may lead to altered downstream biological performance and synthetic reproducibility.

4-Chloro-6-fluoroquinazoline: Differentiation Evidence


Optimized Synthetic Yield

The synthesis of 4-chloro-6-fluoroquinazoline from 6-fluoroquinazolin-4-ol using phosphorus oxychloride (POCl3) and triethylamine (6 equivalents each) under reflux for 2 hours yields 86% after silica gel purification . In contrast, alternative chlorination protocols using POCl3 and phosphorus pentachloride (PCl5) with aqueous workup report yields of only 65% for the same transformation . This 21-percentage-point yield differential represents a significant advantage for procurement of material synthesized via the optimized route, particularly for scale-up applications where yield directly impacts cost-per-gram and supply chain economics.

Synthetic Yield
Data to verify
86% vs 65% (POCl3/Et3N vs POCl3/PCl5 route)
Higher-yielding route may reduce cost per gram
Route-specific; confirm with vendor CoA
Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Baseline Antiproliferative Activity

4-Chloro-6-fluoroquinazoline itself exhibits weak antiproliferative activity, with a reported IC50 of 168.78 μM against the MCF-7 breast cancer cell line . This low intrinsic potency establishes the compound as an ideal negative control or baseline scaffold in structure-activity relationship (SAR) campaigns, where any enhanced activity in downstream derivatives can be confidently attributed to the appended pharmacophores rather than the core structure. In comparative terms, downstream 6-fluoro-4-anilinoquinazoline derivatives synthesized from this building block have demonstrated significantly enhanced cytotoxicity; for example, compound LJJ-10 (a 6-fluoro-2-(3-fluorophenyl)-4-substituted anilinoquinazoline) exhibited greater cytotoxicity than other compounds in the series against human osteogenic sarcoma U-2 OS cells [1]. The low baseline activity of the unmodified building block provides a clean SAR starting point for medicinal chemistry programs.

Baseline Activity
Class-level inference
IC50 = 168.78 µM (MCF-7)
Low intrinsic potency supports SAR baseline control
Weak antiproliferative activity as core scaffold
Kinase Inhibition Anticancer Screening SAR Studies

Chemoselective C4 Substitution

Kinetic studies of methoxy-dehalogenation on substituted quinazolines demonstrate that the reactivity order for displacement at the benzo-ring positions is 7- > 5- > 6- and 8-, with fluorine being displaced more readily than chlorine at equivalent positions [1]. Critically, the C4 position on quinazolines bearing a leaving group exhibits high reactivity toward nucleophiles due to the electron-deficient nature of the pyrimidine ring, whereas the C6 position is significantly less reactive. In 4-chloro-6-fluoroquinazoline, this differential reactivity translates to chemoselective substitution at C4 (chloro displacement) under standard SNAr conditions while preserving the C6 fluoro group for electronic modulation . This contrasts with 4,6-dichloroquinazoline, where both halogens may undergo undesired competitive displacement reactions. The preservation of the C6 fluoro substituent during C4 derivatization is a key differentiator for synthetic planning.

Chemoselectivity
Class-level inference
C4-Cl reactive; C6-F inert under SNAr
Enables clean mono-substitution at C4
Contrasts with 4,6-dichloro analog bis-substitution risk
Nucleophilic Aromatic Substitution Chemoselectivity Kinetic Studies

Commercial Purity Grade

Multiple reputable chemical suppliers including Sigma-Aldrich (Leyan/Shanghai Haohong), ChemScene, and AKSci specify a purity of ≥98% for 4-chloro-6-fluoroquinazoline (CAS 16499-61-9) . Other vendors offer material at 95-96% purity grades [1]. The availability of ≥98% analytical-grade material from established commercial sources ensures batch-to-batch consistency for reproducible synthetic outcomes, particularly in multi-step medicinal chemistry campaigns where trace impurities can significantly impact yield, selectivity, or biological assay results. For procurement decisions, specifying ≥98% purity from vendors with documented Certificates of Analysis (CoA) reduces the risk of experimental variability attributable to starting material quality.

Purity Grade
Supporting evidence
≥98% from major suppliers
Higher purity supports reproducible synthesis
Compare vendor CoA for batch consistency
Quality Control Analytical Chemistry Procurement Specifications

4-Chloro-6-fluoroquinazoline: Key Research Applications


Kinase Inhibitor Scaffold Synthesis

4-Chloro-6-fluoroquinazoline is the key starting material for synthesizing 6-fluoro-4-(N-aryl)aminoquinazoline derivatives through microwave-assisted amination with substituted anilines. This application leverages the C4 chloro leaving group for efficient SNAr while preserving the C6 fluoro substituent for downstream electronic tuning [1]. The optimized chlorination protocol yielding 86% makes this building block economically viable for library synthesis of EGFR, HER2, and other kinase inhibitor candidates. Users should procure material with ≥98% purity to minimize side reactions during the amination step .

SAR Negative Control Compound

Due to its weak intrinsic antiproliferative activity (IC50 = 168.78 μM against MCF-7 cells) [1], 4-chloro-6-fluoroquinazoline serves as an ideal baseline control in SAR campaigns. Any enhanced potency observed in downstream functionalized derivatives can be confidently attributed to the appended pharmacophore rather than the quinazoline core. This application is particularly valuable for medicinal chemistry programs targeting kinase inhibition where the 6-fluoroquinazoline scaffold is a privileged structure .

Chemoselective Probe Synthesis

The differential reactivity between the C4 chloro (high SNAr reactivity) and C6 fluoro (relatively inert) positions enables sequential chemoselective functionalization strategies [1]. Researchers can first perform SNAr at C4 with amine or alkoxide nucleophiles, leaving the C6 fluoro group intact for subsequent electronic modulation or as a metabolic blocking group. This chemoselectivity differentiates 4-chloro-6-fluoroquinazoline from 4,6-dichloroquinazoline, where both positions may undergo competitive reactions leading to complex product mixtures .

Antiviral Agent Intermediate Synthesis

Patent literature identifies 4-chloro-6-fluoroquinazoline as an intermediate in the synthesis of quinazoline-based antiviral compounds, including those targeting coronaviruses [1]. The C6 fluoro substituent contributes to metabolic stability while the C4 chloro serves as a derivatization handle for introducing diverse amine-containing pharmacophores. Procurement of high-purity material (≥98%) with proper storage at -20°C under inert atmosphere is essential for maintaining reactivity in these multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
C4 SNAr leaving group reactivity, purity specifications
Amination yield and regioselectivity
SAR negative control compound
Minimal baseline antiproliferative activity
Attribution of potency gains to derivatives
Chemoselective probe synthesis
Differential C4/C6 halogen reactivity
Sequential functionalization without C6 displacement
Antiviral intermediate synthesis
C6 fluoro metabolic stability, C4 derivatization handle
Multi-step synthetic integrity and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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